![molecular formula C10H9ClO4 B3031260 2-(2-Acetyl-4-chlorophenoxy)acetic acid CAS No. 21758-94-1](/img/structure/B3031260.png)
2-(2-Acetyl-4-chlorophenoxy)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, the synthesis of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives has been described, which are prospective antimicrobial and antiproliferative agents . Another study reported the synthesis of N-(3,4-dimethoxybenzylidene)-2-(4-chloro-2-(2-chlorophenoxy)phenyl)acetic acid hydrazide, which exhibited significant anti-inflammatory activity .
Scientific Research Applications
Adsorption and Removal
One of the applications of 2-(2-Acetyl-4-chlorophenoxy)acetic acid is in the field of adsorption and removal from aqueous solutions . A study showed that an amino functionalized zirconium-based MOF named UiO-66-NH2 was synthesized and explored as a novel adsorbent for the fast removal of 2-methyl-4-chlorophenoxy acetic acid (MCPA) in aqueous solution . The adsorption process of kinetics, adsorption isotherms, thermodynamics, and adsorbent regeneration were investigated .
Toxicity Evaluation
Another application is in the toxicity evaluation and environmental risk assessment . The impacts of 2-methyl-4-chlorophenoxyacetic acid (MCPA) on Hydrilla verticillata were detected using morpho-anatomical and physiological biomarkers . The study also assessed the environmental risk of MCPA to the non-target environment .
Plant Growth Regulation
2-(2-Acetyl-4-chlorophenoxy)acetic acid is also used as a plant growth regulator . It is highly soluble in water and is quite volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation .
Mechanism of Action
Target of Action
The primary target of 2-(2-Acetyl-4-chlorophenoxy)acetic acid, a type of phenoxy herbicide, is the auxin growth hormone indoleacetic acid (IAA) in plants . These compounds mimic the action of IAA, leading to rapid, uncontrolled growth in broad-leaf plants .
Mode of Action
The compound interacts with its targets by mimicking the auxin growth hormone IAA . This interaction induces rapid, uncontrolled growth in broad-leaf plants, a phenomenon often referred to as "growing to death" . This selective toxicity allows the compound to kill broad-leaf weeds while leaving monocotyledonous crops such as wheat or maize relatively unaffected .
Biochemical Pathways
The compound affects the auxin-mediated growth pathways in plants . By mimicking IAA, it disrupts the normal growth and development processes, leading to uncontrolled, rapid growth and eventually the death of the plant .
Pharmacokinetics
It is known that the compound is highly soluble in water , suggesting it could be readily absorbed and distributed in organisms. Its volatility may also influence its distribution and elimination. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of the compound’s action is the death of broad-leaf plants due to uncontrolled, rapid growth . This makes it an effective herbicide for controlling broad-leaf weeds in crops like wheat and maize .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Acetyl-4-chlorophenoxy)acetic acid. For instance, its high water solubility and volatility suggest that it could be easily transported in the environment, potentially affecting non-target organisms . It is moderately toxic to mammals, birds, honeybees, and most aquatic organisms, but has a relatively low toxicity to fish .
properties
IUPAC Name |
2-(2-acetyl-4-chlorophenoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCMQEKFMZAWJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325240 | |
Record name | NSC409414 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Acetyl-4-chlorophenoxy)acetic acid | |
CAS RN |
21758-94-1 | |
Record name | NSC409414 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409414 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC409414 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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